molecular formula C5H5IO3 B6170466 3-iodo-4-methoxy-2,5-dihydrofuran-2-one CAS No. 169385-32-4

3-iodo-4-methoxy-2,5-dihydrofuran-2-one

Cat. No.: B6170466
CAS No.: 169385-32-4
M. Wt: 240
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Description

3-iodo-4-methoxy-2,5-dihydrofuran-2-one is an organic compound with the molecular formula C5H5IO3 It is a derivative of furanone, characterized by the presence of an iodine atom and a methoxy group attached to the furanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-4-methoxy-2,5-dihydrofuran-2-one typically involves the iodination of 4-methoxy-2,5-dihydrofuran-2-one. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the furanone ring. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective iodination of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-iodo-4-methoxy-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted furanone derivatives.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of dihydrofuran derivatives.

Scientific Research Applications

3-iodo-4-methoxy-2,5-dihydrofuran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iodo-4-methoxy-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-2,5-dihydrofuran-2-one: Lacks the iodine atom, resulting in different reactivity and applications.

    3-chloro-4-methoxy-2,5-dihydrofuran-2-one: Similar structure but with a chlorine atom instead of iodine, leading to different chemical properties.

    3-bromo-4-methoxy-2,5-dihydrofuran-2-one:

Uniqueness

3-iodo-4-methoxy-2,5-dihydrofuran-2-one is unique due to the presence of the iodine atom, which imparts distinct chemical properties and reactivity. The iodine atom enhances the compound’s ability to participate in substitution reactions and influences its biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

169385-32-4

Molecular Formula

C5H5IO3

Molecular Weight

240

Purity

95

Origin of Product

United States

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